2,4-Bis(benzyloxy)benzaldehyde
Overview
Description
2,4-Bis(benzyloxy)benzaldehyde is an aromatic aldehyde with the molecular formula C21H18O3 and a molecular weight of 318.37 g/mol . This compound is characterized by two benzyloxy groups attached to the benzene ring at the 2 and 4 positions, with an aldehyde group at the 1 position. It is commonly used in organic synthesis and research due to its unique structural properties.
Mechanism of Action
Target of Action
It’s known that benzyloxy compounds often interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the aldehyde group present in the 2,4-Bis(benzyloxy)benzaldehyde molecule .
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, can potentially affect various biochemical pathways, including those involving aldehydes and ketones .
Pharmacokinetics
Its molecular weight of 31837 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The formation of oximes and hydrazones could potentially lead to changes in cellular functions, given that these compounds often exhibit biological activity .
Biochemical Analysis
Biochemical Properties
It is known that benzyloxy compounds can undergo reactions at the benzylic position . This suggests that 2,4-Bis(benzyloxy)benzaldehyde may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation systems , suggesting that this compound may have similar effects.
Molecular Mechanism
It is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature .
Metabolic Pathways
It is known that alkyl side-chains of alkyl substituents on a benzene ring, such as those in this compound, can undergo oxidative degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Bis(benzyloxy)benzaldehyde can be synthesized through the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. This reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions similar to the laboratory synthesis. Industrial processes may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,4-Bis(benzyloxy)benzoic acid.
Reduction: 2,4-Bis(benzyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(benzyloxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: Research into potential therapeutic agents often involves derivatives of this compound.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3,4-Bis(benzyloxy)benzaldehyde: Similar structure but with benzyloxy groups at the 3 and 4 positions.
4-Benzyloxy-3-methoxybenzaldehyde: Contains a methoxy group instead of one benzyloxy group.
2,4-Dihydroxybenzaldehyde: The precursor for the synthesis of 2,4-Bis(benzyloxy)benzaldehyde.
Uniqueness: this compound is unique due to the specific positioning of the benzyloxy groups, which can significantly influence its chemical reactivity and interactions. This makes it a valuable compound in the synthesis of various complex molecules and materials .
Properties
IUPAC Name |
2,4-bis(phenylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYTMVFUMDOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365212 | |
Record name | 2,4-bis(benzyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13246-46-3 | |
Record name | 2,4-bis(benzyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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